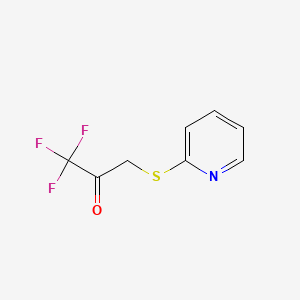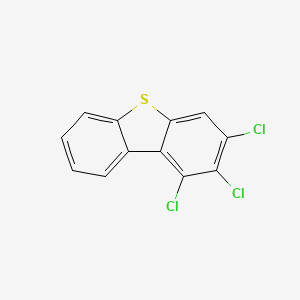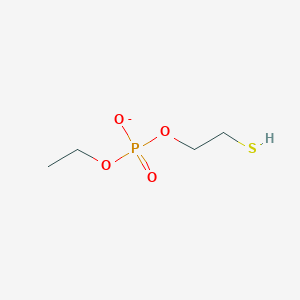
Ethyl 2-sulfanylethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-sulfanylethyl phosphate is an organophosphorus compound that contains both a phosphate group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylethyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which is then phosphorylated using phosphorus oxychloride (POCl3) under basic conditions . Another method involves the direct phosphorylation of ethyl 2-mercaptoethanol using phosphorus trichloride (PCl3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced phosphate derivatives.
Substitution: Various substituted thiol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-sulfanylethyl phosphate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-sulfanylethyl phosphate involves its interaction with molecular targets through its thiol and phosphate groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the phosphate group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl 2-sulfanylethyl phosphate can be compared with other similar compounds such as:
Ethyl 2-mercaptoacetate: Lacks the phosphate group, making it less versatile in biochemical applications.
Phosphoethanolamine: Contains a phosphate group but lacks the thiol group, limiting its reactivity with thiol-specific targets.
Thiophosphoric acid esters: Similar in containing both thiol and phosphate groups but differ in their specific chemical structure and reactivity
This compound stands out due to its unique combination of thiol and phosphate groups, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
126969-33-3 |
|---|---|
Fórmula molecular |
C4H10O4PS- |
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
ethyl 2-sulfanylethyl phosphate |
InChI |
InChI=1S/C4H11O4PS/c1-2-7-9(5,6)8-3-4-10/h10H,2-4H2,1H3,(H,5,6)/p-1 |
Clave InChI |
ZIURZTXFZLPRRR-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)([O-])OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


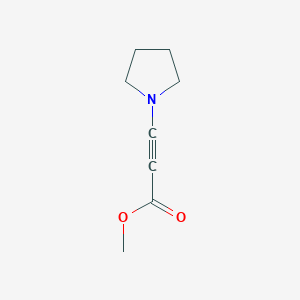
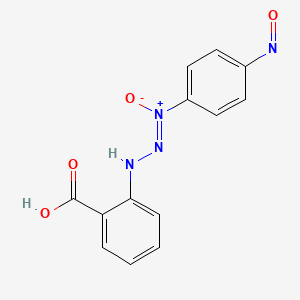
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
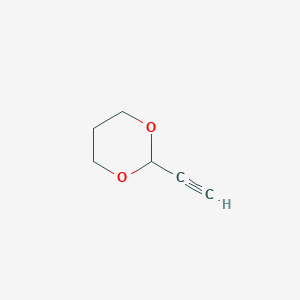

![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)

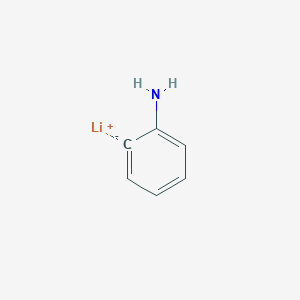
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

